molecular formula C15H10ClNO2 B188987 1-Amino-4-chloro-2-methylanthraquinone CAS No. 3225-97-6

1-Amino-4-chloro-2-methylanthraquinone

Cat. No. B188987
CAS RN: 3225-97-6
M. Wt: 271.7 g/mol
InChI Key: XHWWVXZEALFXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-chloro-2-methylanthraquinone, also known as Alizarin Yellow R, is a synthetic dye that is widely used in various industries such as textile, paper, and food. It is a yellowish-orange powder that has a molecular weight of 307.77 g/mol and a melting point of 220-225 °C. In recent years, this dye has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Amino-4-chloro-2-methylanthraquinone is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. It has been shown to exhibit fluorescence properties when complexed with certain metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Amino-4-chloro-2-methylanthraquinone. However, it has been reported to exhibit cytotoxic effects on human cancer cells in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Amino-4-chloro-2-methylanthraquinone in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other dyes. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

1-Amino-4-chloro-2-methylanthraquinone has potential applications in various scientific fields. Some of the future directions for research include:
1. Developing new methods for the synthesis of 1-Amino-4-chloro-2-methylanthraquinone that are more efficient and environmentally friendly.
2. Studying the mechanism of action of 1-Amino-4-chloro-2-methylanthraquinone in more detail to better understand its properties and potential applications.
3. Investigating the potential use of 1-Amino-4-chloro-2-methylanthraquinone as a fluorescent probe for the detection of other metal ions.
4. Studying the cytotoxic effects of 1-Amino-4-chloro-2-methylanthraquinone on other types of cancer cells.
5. Exploring the potential use of 1-Amino-4-chloro-2-methylanthraquinone in the development of organic semiconductors.
In conclusion, 1-Amino-4-chloro-2-methylanthraquinone is a synthetic dye that has potential applications in various scientific fields. Its ease of synthesis and low cost make it an attractive option for use in lab experiments. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 1-Amino-4-chloro-2-methylanthraquinone involves the reaction of 1,4-dichloroanthraquinone with aniline in the presence of a catalyst such as zinc chloride. The reaction takes place in a solvent such as acetic acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

1-Amino-4-chloro-2-methylanthraquinone has been extensively studied for its potential applications in various scientific fields. It is widely used as a pH indicator in analytical chemistry due to its color change properties. It has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury. Additionally, it has been studied for its potential use in the development of organic semiconductors.

properties

IUPAC Name

1-amino-4-chloro-2-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWVXZEALFXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186004
Record name 1-Amino-4-chloro-2-methylanthraquinone
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Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-chloro-2-methylanthraquinone

CAS RN

3225-97-6
Record name 1-Amino-4-chloro-2-methyl-9,10-anthracenedione
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Record name 1-Amino-4-chloro-2-methylanthraquinone
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Record name NSC82289
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Record name 1-Amino-4-chloro-2-methylanthraquinone
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Record name 1-amino-4-chloro-2-methylanthraquinone
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